4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide
Overview
Description
4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide works by selectively inhibiting the activity of the IL-23 receptor, which is expressed on the surface of Th17 cells. IL-23 is a cytokine that plays a critical role in the differentiation and survival of Th17 cells. By inhibiting the IL-23 receptor, 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide prevents the activation and proliferation of Th17 cells, which in turn reduces inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects
4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has been shown to have potent and selective inhibitory activity against the IL-23 receptor. The compound has also been found to have favorable pharmacokinetic properties, such as high oral bioavailability and a long half-life. In preclinical studies, 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has been shown to effectively reduce inflammation and tissue damage in animal models of autoimmune diseases. The compound has also been found to have a good safety profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide in lab experiments is its high selectivity and potency against the IL-23 receptor. This allows researchers to study the specific role of IL-23 in autoimmune diseases and the effects of inhibiting its signaling pathway. However, one limitation of using 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide is its high cost, which may limit its accessibility for some research groups.
Future Directions
There are several future directions for the research and development of 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide. One area of focus is the clinical evaluation of the compound in patients with autoimmune diseases. Several clinical trials are currently underway to assess the safety and efficacy of 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide in psoriasis, psoriatic arthritis, and lupus. Another future direction is the development of combination therapies that target multiple pathways involved in the pathogenesis of autoimmune diseases. 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide may also have potential applications in other inflammatory conditions, such as inflammatory bowel disease and multiple sclerosis, which warrant further investigation.
Scientific Research Applications
4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as psoriasis, psoriatic arthritis, and lupus. The compound has been shown to selectively inhibit the activity of a specific type of immune cell called Th17 cells, which are involved in the pathogenesis of autoimmune diseases. 4-[benzyl(methylsulfonyl)amino]-N-(1-methyl-4-piperidinyl)benzamide has also been found to have anti-inflammatory effects, which further supports its potential as a therapeutic agent for autoimmune diseases.
properties
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(1-methylpiperidin-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-23-14-12-19(13-15-23)22-21(25)18-8-10-20(11-9-18)24(28(2,26)27)16-17-6-4-3-5-7-17/h3-11,19H,12-16H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWACMRQSOMCSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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